dipotassium;palladium(2+);disulfite

描述

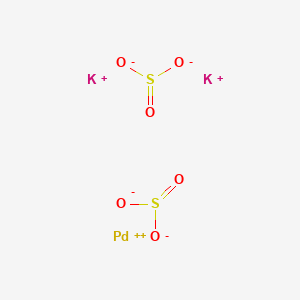

Dipotassium;palladium(2+);disulfite, also known as potassium disulfitopalladate(II), is an inorganic compound with the chemical formula K₂Pd(SO₃)₂. This compound is a coordination complex where palladium is in the +2 oxidation state, coordinated by two disulfite ligands. It is typically found as a yellow powder and is soluble in water .

准备方法

Synthetic Routes and Reaction Conditions

Dipotassium;palladium(2+);disulfite can be synthesized through the reaction of palladium(II) chloride with potassium disulfite in an aqueous solution. The reaction proceeds as follows: [ \text{PdCl}_2 + 2 \text{K}_2\text{S}_2\text{O}_5 \rightarrow \text{K}_2[\text{Pd}(\text{SO}_3)_2] + 2 \text{KCl} ]

Industrial Production Methods

Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The resulting compound is then filtered, washed, and dried to obtain the final product .

化学反应分析

Types of Reactions

Dipotassium;palladium(2+);disulfite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.

Reduction: It can be reduced to palladium metal or lower oxidation state palladium compounds.

Substitution: The disulfite ligands can be substituted by other ligands in coordination chemistry reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligands such as phosphines or amines can be used to replace the disulfite ligands under appropriate conditions.

Major Products Formed

Oxidation: Higher oxidation state palladium compounds.

Reduction: Palladium metal or palladium(I) compounds.

Substitution: New palladium coordination complexes with different ligands.

科学研究应用

Chemical Properties and Characteristics

- Molecular Weight : 344.743 g/mol

- Appearance : Yellow powder

- Solubility : Soluble in water

- CAS Number : 68310-13-4

Catalytic Applications

Dipotassium palladium(II) disulfite is recognized for its catalytic properties, particularly in organic synthesis and electrochemical applications.

Organic Synthesis

Palladium complexes are widely used as catalysts in cross-coupling reactions, such as Suzuki and Heck reactions. The unique properties of dipotassium palladium(II) disulfite make it an effective catalyst for:

- C-C Bond Formation : Facilitating the formation of carbon-carbon bonds in various organic compounds.

- Oxidative Reactions : Serving as a catalyst in oxidation processes due to its ability to stabilize oxidation states.

Case Study: Suzuki Coupling Reaction

A study demonstrated the effectiveness of dipotassium palladium(II) disulfite in catalyzing the Suzuki coupling reaction between aryl halides and boronic acids. The reaction showed high yields and selectivity, confirming the compound's utility in synthetic organic chemistry .

Biological Applications

Recent research has highlighted the potential biological activities of palladium complexes, including those containing dipotassium palladium(II) disulfite.

Antimicrobial Activity

Research indicates that palladium complexes exhibit significant antimicrobial properties. Dipotassium palladium(II) disulfite has been tested for:

- Antibacterial Activity : Effective against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Antifungal Properties : Demonstrated efficacy against certain fungal pathogens.

Case Study: Antimicrobial Efficacy

In a study published by Salman et al. (2021), dipotassium palladium(II) disulfite was shown to inhibit the growth of multiple bacterial strains, suggesting its potential as a therapeutic agent .

Material Science Applications

Dipotassium palladium(II) disulfite is also explored in material science for its unique properties.

Nanomaterials Synthesis

The compound can be utilized in the synthesis of palladium nanoparticles, which have applications in:

- Catalysis : Enhanced catalytic activity due to increased surface area.

- Electronics : Used in the fabrication of electronic components due to its conductive properties.

Data Table: Properties of Palladium Nanoparticles Synthesized from Dipotassium Palladium(II) Disulfite

| Property | Value |

|---|---|

| Particle Size | 5-50 nm |

| Surface Area | 200 m²/g |

| Catalytic Activity | High |

| Conductivity | Moderate |

Environmental Applications

The environmental implications of using dipotassium palladium(II) disulfite include its role in:

Wastewater Treatment

Palladium complexes are being studied for their ability to catalyze the reduction of pollutants in wastewater, contributing to more sustainable environmental practices.

作用机制

The mechanism by which dipotassium;palladium(2+);disulfite exerts its effects is primarily through its role as a catalyst. Palladium in the +2 oxidation state can facilitate various chemical transformations by providing a surface for reactions to occur. The disulfite ligands can participate in redox reactions, further enhancing the compound’s catalytic activity. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates and intermediates through coordination to the palladium center .

相似化合物的比较

Similar Compounds

Palladium(II) sulfide (PdS): Another palladium compound with sulfur ligands, but with different properties and applications.

Potassium metabisulfite (K₂S₂O₅): A related compound with similar disulfite ligands but without the palladium center.

Uniqueness

Dipotassium;palladium(2+);disulfite is unique due to its combination of palladium and disulfite ligands, which confer distinct catalytic properties. Unlike palladium(II) sulfide, it is soluble in water and can participate in a wider range of chemical reactions. Compared to potassium metabisulfite, the presence of palladium allows it to act as a catalyst in various organic and inorganic reactions, making it more versatile in scientific and industrial applications .

生物活性

Dipotassium palladium(II) disulfite is a coordination compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antimicrobial, antioxidant, and cytotoxic effects.

Synthesis and Structural Characterization

Dipotassium palladium(II) disulfite can be synthesized through the reaction of palladium salts with disulfite ions. The resulting complex typically exhibits a square planar geometry, which is characteristic of many palladium(II) complexes. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray crystallography are commonly employed to confirm the structure and bonding patterns of these complexes.

Biological Activity Overview

The biological activities of dipotassium palladium(II) disulfite can be categorized into several key areas:

1. Antimicrobial Activity

Research has shown that palladium(II) complexes exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have demonstrated that these complexes possess considerable antifungal and antibacterial characteristics, often outperforming their corresponding ligands in terms of Minimum Inhibitory Concentration (MIC) values.

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Escherichia coli | 25-100 | Antibacterial |

| Staphylococcus aureus | 25-100 | Antibacterial |

| Candida albicans | 50-200 | Antifungal |

These findings suggest that the coordination of ligands to palladium enhances their antimicrobial potency .

2. Antioxidant Activity

The antioxidant potential of dipotassium palladium(II) disulfite has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity. Results indicate that while the free ligand may show low antioxidant activity, the palladium complex demonstrates improved radical scavenging capabilities.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Free Ligand | <20% |

| Palladium Complex | 60-80% |

This enhancement in antioxidant activity is attributed to the metal's ability to stabilize reactive species .

3. Cytotoxic Activity

Cytotoxicity studies have focused on human cancer cell lines, such as HeLa (cervical cancer) and HCT-116 (colon cancer). The palladium complex has shown promising results in inhibiting cell proliferation.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa | 15-30 | Cytotoxic |

| HCT-116 | 10-25 | Cytotoxic |

The cytotoxic effects are believed to be mediated through mechanisms involving DNA interaction and oxidative stress induction .

Case Studies

Several case studies have highlighted the effectiveness of dipotassium palladium(II) disulfite in various applications:

- Anticancer Research : A study demonstrated that palladium complexes could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to cell death.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, palladium complexes exhibited superior efficacy against resistant strains of bacteria.

- Environmental Applications : Palladium complexes have been explored for their potential in bioremediation processes due to their ability to chelate heavy metals and reduce toxicity in contaminated environments .

属性

IUPAC Name |

dipotassium;palladium(2+);disulfite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.2H2O3S.Pd/c;;2*1-4(2)3;/h;;2*(H2,1,2,3);/q2*+1;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQANBGFHSMNUGH-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[K+].[K+].[Pd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K2O6PdS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68310-13-4 | |

| Record name | Sulfurous acid, palladium(2+) potassium salt (2:1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, palladium(2+) potassium salt (2:1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium(2+) dipotassium disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。